Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane
CAS No.: 131470-66-1
Cat. No.: VC21196123
Molecular Formula: C16H32O2Sn
Molecular Weight: 375.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131470-66-1 |
|---|---|
| Molecular Formula | C16H32O2Sn |
| Molecular Weight | 375.1 g/mol |
| IUPAC Name | tributyl(2,3-dihydro-1,4-dioxin-5-yl)stannane |
| Standard InChI | InChI=1S/C4H5O2.3C4H9.Sn/c1-2-6-4-3-5-1;3*1-3-4-2;/h1H,3-4H2;3*1,3-4H2,2H3; |
| Standard InChI Key | TWIASPXZARVBBY-UHFFFAOYSA-N |
| SMILES | CCCC[Sn](CCCC)(CCCC)C1=COCCO1 |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=COCCO1 |
Introduction
Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane represents a specialized organotin compound characterized by its distinctive molecular structure and chemical properties. This compound is formally identified by the CAS registry number 131470-66-1 and goes by several synonyms including 2-tributylstannyldioxene and stannane, tributyl(5,6-dihydro-1,4-dioxin-2-yl)- . The IUPAC naming system provides a standardized reference to its chemical structure, emphasizing the presence of a tin atom bonded to three butyl groups and a 5,6-dihydro-1,4-dioxin ring system at the 2-position.
The molecular formula of this compound is C16H32O2Sn, with a formula weight of 375.13 g/mol . Structurally, it consists of a central tin atom covalently bonded to three n-butyl chains and a heterocyclic dihydro-dioxin ring. The oxygen atoms in the dioxin ring contribute to the compound's polarity and potential interaction with various chemical species through hydrogen bonding or coordination. This structural arrangement confers specific reactivity patterns that distinguish it from other organotin derivatives.
Chemical stability assessments indicate that Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane may undergo degradation under certain conditions, particularly in the presence of strong acids or oxidizing agents that can cleave the tin-carbon bonds. This reactivity profile necessitates specific storage considerations to maintain chemical integrity during extended periods.
Physical Properties
Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane exhibits distinctive physical properties that influence its handling, storage, and application characteristics. The compound possesses a relatively high boiling point of 354.2°C at standard atmospheric pressure (760 mmHg), indicating strong intermolecular forces that require significant thermal energy to overcome . This elevated boiling point suggests that the compound remains in liquid form under normal laboratory conditions, facilitating its use in various chemical processes without the need for specialized cooling equipment.
The compound demonstrates moderate lipophilicity with a calculated LogP value of 4.78860, indicating preferential solubility in organic solvents rather than aqueous media . This property impacts its distribution in biological systems and influences its extraction and purification protocols. The vapor pressure is notably low at 6.94E-05 mmHg at 25°C, suggesting minimal volatilization at room temperature and reducing inhalation exposure risks during standard laboratory handling .
Structural analysis reveals a polar surface area (PSA) of 18.46000, which provides insight into the compound's ability to permeate cell membranes and participate in biological interactions . This relatively low PSA value suggests moderate membrane permeability potential, though this characteristic requires empirical validation through dedicated permeability assays. The flash point of 168°C indicates that the compound presents a moderate fire hazard when exposed to ignition sources at elevated temperatures .
The following table summarizes the key physical properties of Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane:
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 375.13 | g/mol |
| Boiling Point | 354.2 | °C at 760 mmHg |
| Flash Point | 168 | °C |
| LogP | 4.78860 | - |
| PSA | 18.46000 | Ų |
| Vapor Pressure | 6.94E-05 | mmHg at 25°C |
| Exact Mass | 376.14200 | - |
These physical properties collectively define the behavior of the compound in various environments and influence its handling requirements in laboratory and industrial settings. Understanding these characteristics provides valuable insights for researchers developing protocols for its synthesis, purification, and application in chemical processes.
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